3-Iodo-5-nitrobenzoyl chloride

説明

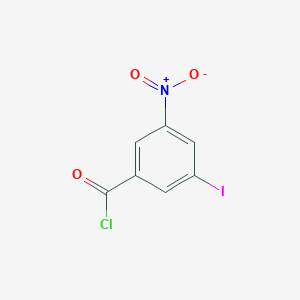

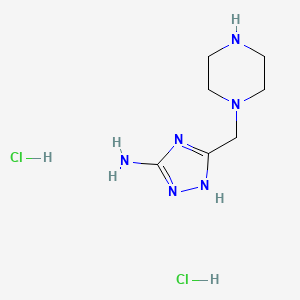

3-Iodo-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClINO3 . It is used in various chemical reactions and is available from several suppliers .

Molecular Structure Analysis

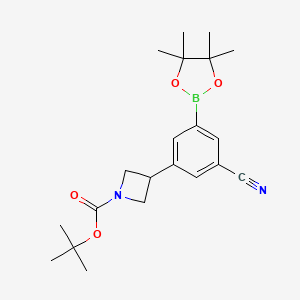

The molecular structure of 3-Iodo-5-nitrobenzoyl chloride consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 311.458 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Iodo-5-nitrobenzoyl chloride are not available, a study on the solvolysis of o-nitrobenzoyl chloride (a similar compound) was found . The study revealed that the reaction rates were about ten times slower than those of the previously studied p-nitrobenzoyl chloride .科学的研究の応用

Enhancement of Detection Responses in Liquid Chromatography–Mass Spectrometry : 3-Iodo-5-nitrobenzoyl chloride has been used in liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization to determine estrogens in biological fluids. This application is significant in increasing detection responses by 8-23 times, aiding in the reproducible and accurate quantification of estrogens, which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).

Investigation of Extraction Equilibrium : It is used in the study of extraction equilibrium of ternary ion-association complexes. For instance, the extraction equilibrium of the ion-association complex of iodo-nitro-tetrazolium with the chlorocomplex of thallium(III) was investigated, revealing significant constants and distribution values, beneficial for analytical applications (Alexandrov et al., 1976).

Preparation and Analysis of Novel Derivatives : It's involved in synthesizing novel derivatives and analyzing their properties. For example, novel 3-alkyl(aryl)-4-(p-nitrobenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were synthesized using p-nitrobenzoyl chloride and characterized for their acidic properties and antioxidant activities (Yüksek et al., 2008).

Radiosensitizing Agents in Cancer Therapy : The compound has been used to synthesize derivatives that serve as radiosensitizers, enhancing the effectiveness of radiation therapy in cancer treatment. These derivatives selectively increase the sensitivity of hypoxic cells to radiation, making them potential candidates for cancer therapy (Gupta et al., 1985).

Catalytic Cleavage of Substrates : It has been utilized in the catalytic cleavage of active phosphate and ester substrates. This application is significant in biochemistry and molecular biology for understanding and manipulating biochemical pathways (Moss et al., 1984).

Direct Determination in High-Performance Liquid Chromatography : The direct determination of 4-nitrobenzoyl chloride by high-performance liquid chromatography is another notable application. This method, based on silanophilic interaction, is quantitative, reproducible, and rapid, important in analytical chemistry (Li et al., 1995).

Safety And Hazards

特性

IUPAC Name |

3-iodo-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClINO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOANTCXNGTEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-nitrobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)

![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)